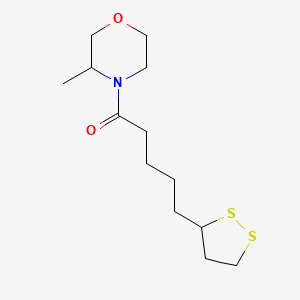
5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one, also known as DMMDA-2, is a chemical compound that belongs to the family of psychedelics. It is a derivative of the phenethylamine class of compounds, which are known for their psychoactive effects. DMMDA-2 has been the subject of scientific research due to its potential use in the treatment of various mental health disorders.
Scientific Research Applications
5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one has been studied for its potential use in the treatment of various mental health disorders, including depression, anxiety, and PTSD. It has been shown to have a similar mechanism of action to other psychedelics, such as LSD and psilocybin, which are known for their therapeutic effects. 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one has also been studied for its potential use in the treatment of addiction, specifically for its ability to reduce cravings and withdrawal symptoms.
Mechanism of Action
5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one acts on the serotonin receptor in the brain, specifically the 5-HT2A receptor. It is believed that the activation of this receptor leads to the release of neurotransmitters, such as dopamine and norepinephrine, which are responsible for the psychedelic effects of 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one. The activation of the 5-HT2A receptor has also been linked to the therapeutic effects of psychedelics, such as increased empathy, introspection, and spiritual experiences.
Biochemical and Physiological Effects
5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause dilation of the pupils. It has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex and the default mode network. These effects are believed to be responsible for the therapeutic effects of 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one.
Advantages and Limitations for Lab Experiments
5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high purity and yield. It also has a well-defined mechanism of action, which makes it easier to study. However, there are also some limitations to its use in lab experiments. 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one is a controlled substance in many countries, which makes it difficult to obtain for research purposes. It also has a short half-life, which makes it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one. One area of research is the optimization of the synthesis method to yield higher purity and yield of 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one. Another area of research is the study of its long-term effects, as well as its potential for use in combination with other therapies. 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one also has potential for use in the treatment of other mental health disorders, such as OCD and eating disorders. Further research is needed to fully understand the potential therapeutic benefits of 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one.
Synthesis Methods
5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one can be synthesized using a multi-step process that involves the reaction of 3-methyl-4-morpholinone with 1,2-dithiolane-3-thione. The resulting product is then treated with pentanoyl chloride to yield 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one. The synthesis method has been optimized to yield high purity and yield of 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one.
properties
IUPAC Name |
5-(dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2S2/c1-11-10-16-8-7-14(11)13(15)5-3-2-4-12-6-9-17-18-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZLEFDAZQEDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)CCCCC2CCSS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




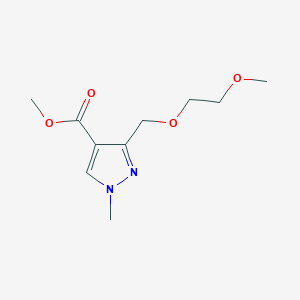
![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2919892.png)
![2-(2-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2919893.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2919894.png)
![3-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2919896.png)
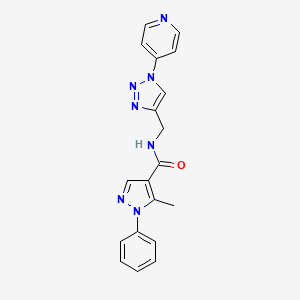

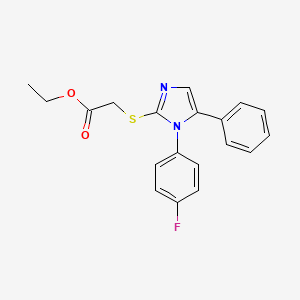
![N-(6-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2919901.png)
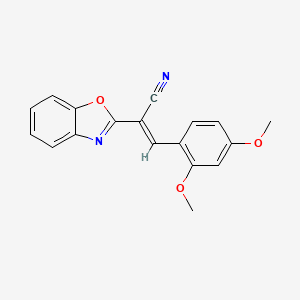
![(E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B2919903.png)